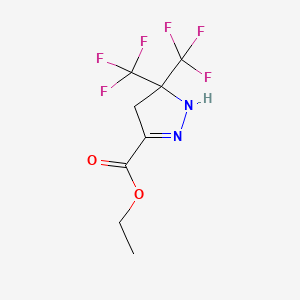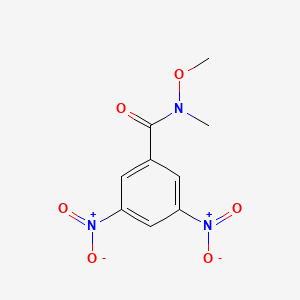![molecular formula C8H5F4NO B6292090 2-[(Trifluoromethyl)amino]-benzoyl fluoride CAS No. 22771-08-0](/img/structure/B6292090.png)
2-[(Trifluoromethyl)amino]-benzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trifluoromethyl)amino]-benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a benzoyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)amino]-benzoyl fluoride typically involves the reaction of 2-aminobenzoyl fluoride with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl fluoride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
化学反応の分析
Types of Reactions: 2-[(Trifluoromethyl)amino]-benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfoxides or reduction to form trifluoromethyl amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or alkoxy derivatives of the original compound.
Oxidation Reactions: Trifluoromethyl sulfoxides.
Reduction Reactions: Trifluoromethyl amines.
科学的研究の応用
2-[(Trifluoromethyl)amino]-benzoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-[(Trifluoromethyl)amino]-benzoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
- 2-[(Trifluoromethyl)amino]-benzoic acid
- 2-[(Trifluoromethyl)amino]-benzamide
- 2-[(Trifluoromethyl)amino]-benzyl alcohol
Comparison: 2-[(Trifluoromethyl)amino]-benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. For instance, the benzoyl fluoride group is more reactive towards nucleophiles than the carboxylic acid or amide groups found in similar compounds. This makes this compound a valuable intermediate in organic synthesis, offering unique pathways for the development of new chemical entities.
特性
IUPAC Name |
2-(trifluoromethylamino)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7(14)5-3-1-2-4-6(5)13-8(10,11)12/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYAMHQMRUXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)NC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568353 |
Source


|
| Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22771-08-0 |
Source


|
| Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(aminomethyl)phenyl]acetate](/img/structure/B6292038.png)









![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)

